molecular formula C11H18NO5- B12354908 1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12354908
M. Wt: 244.26 g/mol
InChI Key: MZOSQXSHAOWJQY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for amines, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the amine group in 4-hydroxypiperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent at ambient temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products:

  • Oxidation of the hydroxyl group can yield 4-oxopiperidine-3-carboxylic acid.
  • Reduction of the carbonyl group can produce 4-hydroxypiperidine-3-carboxylic acid.
  • Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

    4-Hydroxypiperidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but without the hydroxyl group.

    tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis.

Uniqueness: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group, providing versatility in synthetic applications and enabling selective reactions .

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1

InChI Key

MZOSQXSHAOWJQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.